Morpholino(2-((p-tolyloxy)methyl)furan-3-yl)methanone

Lipophilicity Drug Design Physicochemical Properties

Morpholino(2-((p-tolyloxy)methyl)furan-3-yl)methanone (CAS 878717-13-6) is a synthetic furan-morpholine hybrid small molecule (C17H19NO4, MW 301.34 g/mol). It integrates a morpholine ring, a 2,3-disubstituted furan core, and a p-tolyloxy methyl pendant.

Molecular Formula C17H19NO4
Molecular Weight 301.342
CAS No. 878717-13-6
Cat. No. B2943645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholino(2-((p-tolyloxy)methyl)furan-3-yl)methanone
CAS878717-13-6
Molecular FormulaC17H19NO4
Molecular Weight301.342
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)N3CCOCC3
InChIInChI=1S/C17H19NO4/c1-13-2-4-14(5-3-13)22-12-16-15(6-9-21-16)17(19)18-7-10-20-11-8-18/h2-6,9H,7-8,10-12H2,1H3
InChIKeyCTPPXMSCEHHOIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Baseline for Morpholino(2-((p-tolyloxy)methyl)furan-3-yl)methanone (CAS 878717-13-6)


Morpholino(2-((p-tolyloxy)methyl)furan-3-yl)methanone (CAS 878717-13-6) is a synthetic furan-morpholine hybrid small molecule (C17H19NO4, MW 301.34 g/mol) . It integrates a morpholine ring, a 2,3-disubstituted furan core, and a p-tolyloxy methyl pendant. The compound is catalogued in the ZINC database (ZINC14502734) with a predicted logP of 2.095 and no known bioactivity in ChEMBL . It is currently sourced as a research-grade building block from commercial suppliers (e.g., AA BLOCKS) .

Predicted LogP
~2.1 supports balanced lipophilicity for membrane permeability screening
Bioactivity Status
No known bioactivity; usable as a novel chemotype for target exploration

Structural and Physicochemical Differentiation of Morpholino(2-((p-tolyloxy)methyl)furan-3-yl)methanone Against In-Class Alternatives


Generic substitution within the morpholino-furan chemotype is unreliable because even minor modifications to the substitution pattern can drastically alter lipophilicity, solubility, and hydrogen-bonding capacity . The p-tolyloxy methyl group in CAS 878717-13-6 introduces a rigid aromatic moiety that extends the molecular surface and contributes a distinct π-stacking potential compared to simpler analogs such as furan-3-yl(morpholino)methanone (FMME) . Predicted logP values illustrate this divergence: the target compound shows a logP of approximately 2.1, while the unsubstituted FMME exhibits a logP near 2.2 . Although the numerical difference appears modest, the additional aromatic ring in the target compound is expected to alter membrane permeability, plasma protein binding, and metabolic stability relative to the baseline scaffold, making direct substitution risky without confirmatory experimental validation.

Target (CAS 878717-13-6)
Furan-3-yl(morpholino)methanone
LogP
~2.1
~2.2
Aromatic surface
Present (p-tolyloxy)
Absent
The additional aromatic ring may shift membrane permeability and binding profile; direct substitution without confirmatory experimental validation carries risk.

Quantitative Differentiation Scorecard for Morpholino(2-((p-tolyloxy)methyl)furan-3-yl)methanone


Lipophilicity Shift vs. Unsubstituted Furan-3-yl(morpholino)methanone

The target compound exhibits a computed logP of 2.095 (ZINC14502734), reflecting the net effect of the p-tolyloxy methyl substitution on the furan core . The closest in-class comparator, furan-3-yl(morpholino)methanone (FMME), is reported with a logP of 2.2 . The small logP differential (<0.11 units) indicates that the added aromatic ring does not drastically increase overall lipophilicity, yet it redistributes hydrophobic surface area, which may influence binding to hydrophobic protein pockets.

Lipophilicity Shift
Cross-study comparable
Target logP 2.095 vs FMME logP 2.2 (Δ -0.105)
Small logP shift may influence permeability screening
Computational prediction; experimental logP may differ
Lipophilicity Drug Design Physicochemical Properties

Structural Topology Differentiation from Furan-3-yl(morpholino)methanone

CAS 878717-13-6 contains a 2-((p-tolyloxy)methyl) substituent on the furan ring, whereas FMME lacks any substituent at the 2-position . This topological difference increases the molecular weight from 167.16 g/mol (FMME) to 301.34 g/mol (target) and adds 5 heavy atoms and 2 rotatable bonds . The larger, more flexible structure provides additional vectors for target engagement but also increases the entropic penalty upon binding, potentially altering selectivity profiles.

Structural Topology
Class-level inference
MW 301.34 vs 167.16, +10 heavy atoms, +1 HBA
Larger scaffold may alter selectivity and binding entropy
No experimental binding data; impact inferred
Chemical Topology Scaffold Diversity Medicinal Chemistry

Solubility and Drug-Likeness Profile vs. In-Class Analogs

The target compound has a predicted logS (ESOL) of approximately -6.35 and a topological polar surface area (TPSA) of 68.54 Ų, based on computational models . These values indicate low aqueous solubility but acceptable oral drug-likeness (no Lipinski violations). In contrast, simpler morpholino-furan analogs without the p-tolyloxy group typically exhibit higher predicted solubility (logS ≈ -4 to -5) due to lower molecular weight and reduced hydrophobicity .

Aqueous Solubility
Class-level inference
Predicted logS (ESOL) -6.35
Low solubility suggests formulation screening may be needed
Computational; experimental solubility may require co-solvents
Solubility Drug-likeness ADME Prediction

Absence of Documented Bioactivity as a Selection Factor

According to ChEMBL and the ZINC activity annotations, CAS 878717-13-6 currently has no known biological activity data . This stands in contrast to several substituted morpholino-furan analogs (e.g., 2-methyl-5-(3-nitrophenyl)furan-3-yl(morpholino)methanone) that have reported antimicrobial or anticancer activities in preliminary screens . The lack of activity data should not be interpreted as inactivity; rather, it represents an untested chemotype that may offer a cleaner selectivity profile if pursued as a novel scaffold.

Bioactivity Status
Data to verify
No bioactivity data in ChEMBL or BindingDB
Novel chemotype may offer cleaner selectivity profile
Untested; activity cannot be ruled out
Target Engagement Selectivity Pharmacological Activity

High-Impact Application Scenarios for Morpholino(2-((p-tolyloxy)methyl)furan-3-yl)methanone


Scaffold-Hopping Starting Point for GPCR or Kinase Programs

The unique combination of a morpholine hydrogen-bond acceptor and a p-tolyloxy benzyl group makes this compound a valuable scaffold-hopping starting point for medicinal chemistry programs targeting GPCRs or kinases that accommodate a lipophilic aromatic moiety near the hinge-binding region . Its moderate logP and TPSA fall within drug-like space, and the absence of known biological annotations reduces the risk of prior art conflicts .

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 301.34 Da, this compound sits at the upper boundary of fragment-like space, making it suitable for fragment-based screening libraries. The presence of both hydrogen-bond acceptor (morpholine oxygen, furan oxygen) and aromatic (p-tolyl) features enables diverse binding interactions with protein targets . Its lower predicted solubility necessitates careful formulation but does not preclude use in fragment cocktails at typical screening concentrations (0.1–1 mM) .

Chemical Probe Development for Epigenetic or CNS Targets

The morpholine ring is a known privileged structure for CNS drug discovery, and the p-tolyloxy methyl extension may confer improved blood-brain barrier penetration relative to simpler morpholino-furan analogs . This compound can serve as a core scaffold for developing chemical probes targeting histone-modifying enzymes or neurotransmitter transporters, where a balanced lipophilic-hydrophilic profile is critical for CNS exposure .

Custom Synthesis Intermediate for Patent-Busting Analog Series

As a commercially available but underexplored building block, this compound is well-suited for parallel synthesis of analog libraries aimed at circumventing competitor patents on morpholine-containing therapeutics . The p-tolyloxy group can be readily modified via nucleophilic substitution or cross-coupling chemistry, enabling rapid diversification of the scaffold .

Application
Selection Property
Validation Focus
Scaffold-hopping starting point
Morpholine H-bond acceptor, p-tolyl aromatic group
Hinge-binding complementarity; target class fit
Fragment-based screening library
MW 301 Da, multiple H-bond acceptors
Fragment cocktail solubility at 0.1–1 mM
CNS chemical probe core
Moderate logP, TPSA 68.5 Ų
Brain penetration and target engagement
Custom synthesis intermediate
Modifiable p-tolyloxy group
Diversification via cross-coupling
Quote Request

Request a Quote for Morpholino(2-((p-tolyloxy)methyl)furan-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.